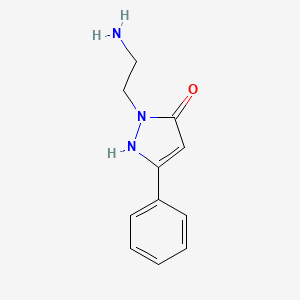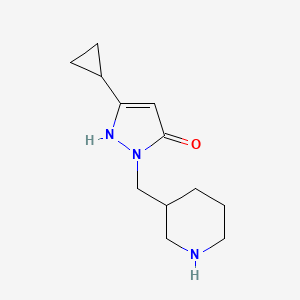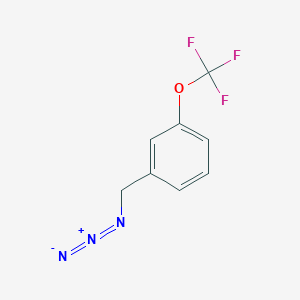
1-(Azidomethyl)-3-(trifluoromethoxy)benzene
Vue d'ensemble
Description
Benzene-based compounds, such as “1-(Azidomethyl)-3-(trifluoromethoxy)benzene”, are often used in the chemical industry due to their unique properties . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of azo compounds, which might be similar to the requested compound, involves methods like the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .Molecular Structure Analysis
The molecular structure of benzene-based compounds is often characterized by an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .Chemical Reactions Analysis
The trifluoromethyl group in benzene-based compounds can undergo trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of benzene-based compounds can vary widely. For example, 1-Iodo-4-(trifluoromethoxy)benzene is a clear yellow liquid with a boiling point of 97 °C/40 mmHg and a specific gravity of 1.87 .Applications De Recherche Scientifique
Improved Synthesis Techniques The development of efficient synthesis techniques for compounds like 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene showcases the importance of such chemicals in research, particularly in optimizing safety and efficiency. The batch and microflow azide processes developed for these compounds demonstrate the potential for safer, more efficient synthesis methods, highlighting their significance in organic synthesis and potential industrial applications (Kopach et al., 2009).
Corrosion Inhibition Research into the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, derived from compounds like 1-(azidomethyl)benzene, illustrates their potential inhibitory activity against acidic corrosion of steels. This application is particularly relevant in industries where metal preservation is crucial, indicating the broad applicability of such compounds beyond basic research into practical, industrial solutions (Negrón-Silva et al., 2013).
Nucleophilic Trifluoromethoxylation The development of effective sources for nucleophilic trifluoromethoxylation, such as the isolable pyridinium trifluoromethoxide salt, underscores the utility of trifluoromethoxylated compounds in organic synthesis. These advances facilitate the synthesis of trifluoromethyl ethers, expanding the toolkit available for the creation of molecules with desirable properties, including pharmacological and material applications (Duran-Camacho et al., 2021).
Synthesis of Trifluoromethoxylated Aromatic Compounds Efforts to synthesize ortho-trifluoromethoxylated aniline derivatives demonstrate the challenges and advancements in introducing the trifluoromethoxy group to aromatic compounds. Such synthetic routes are crucial for developing new pharmaceuticals, agrochemicals, and functional materials, illustrating the compound's role in facilitating the exploration of new chemical spaces (Feng & Ngai, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(azidomethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGEQHTMIHHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-3-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



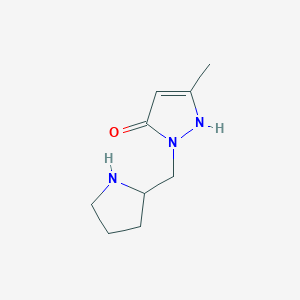

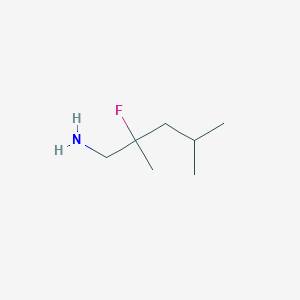
![1-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471278.png)
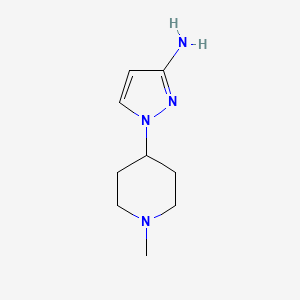
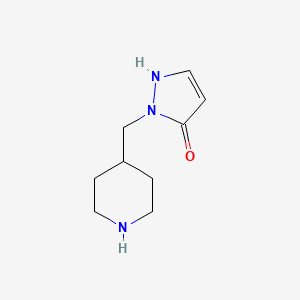
![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)
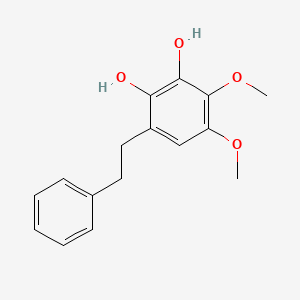

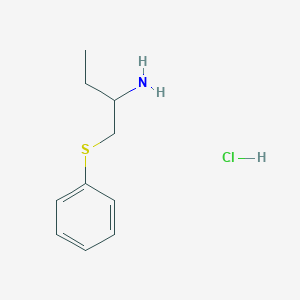
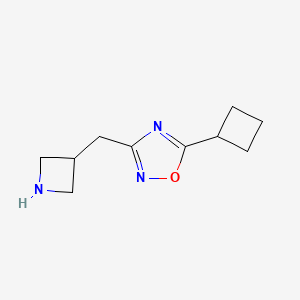
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
